molecular formula C23H16BrFN2O B3437329 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B3437329
M. Wt: 435.3 g/mol
InChI Key: XBPVRHWXMFLLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is a quinoline-based small molecule characterized by:

  • Quinoline core: Substituted at position 6 with bromine, position 2 with phenyl, and position 4 with a carboxamide group.
  • Carboxamide side chain: The N-[(4-fluorophenyl)methyl] group introduces a para-fluorinated benzyl moiety, which may enhance metabolic stability and target binding via fluorine’s electronegativity.

This compound belongs to a broader class of quinoline-4-carboxamides, which are explored for diverse biological activities, including enzyme inhibition (e.g., GLUT1) and antimicrobial effects .

Properties

IUPAC Name

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFN2O/c24-17-8-11-21-19(12-17)20(13-22(27-21)16-4-2-1-3-5-16)23(28)26-14-15-6-9-18(25)10-7-15/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPVRHWXMFLLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 6-bromoquinoline with a boronic acid derivative of the desired phenyl group under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is not fully understood. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline scaffold’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:

Compound Name Position 2 Substituent Position 6 Substituent Carboxamide Side Chain Key References
Target Compound Phenyl Bromo N-[(4-fluorophenyl)methyl] N/A
6-Bromo-N-(4-methylbenzyl)-2-phenylquinoline-4-carboxamide Phenyl Bromo N-(4-methylbenzyl)
6-Bromo-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide 4-Methoxyphenyl Bromo N-[(furan-2-yl)methyl]
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid 4-Chlorophenyl Bromo Carboxylic acid (not carboxamide)
6-Bromo-2-(trifluoromethyl)quinoline-4-carboxamide derivatives Trifluoromethyl Bromo Varied (e.g., pyrazole-ethyl groups)

Key Observations :

  • Position 6 : Bromine is conserved across analogs, suggesting its role in structural stability or binding interactions.

Carboxamide Side Chain Modifications

The N-substituent on the carboxamide group significantly impacts solubility, logP, and target engagement:

Compound Name Side Chain Substituent logP Hydrogen Bond Donors/Acceptors Biological Activity
Target Compound 4-Fluorobenzyl ~5.8* 1 / 5 Unknown (predicted GLUT1 inhibition)
6-Bromo-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide Furylmethyl 6.12 1 / 5 Not reported
N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35) Difluoropyrrolidin-ethyl N/A 2 / 6 Multi-stage antimicrobial
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 3-Difluoromethylphenyl (amine, not carboxamide) N/A 1 / 3 Kinase inhibition (implied)

Key Observations :

  • Fluorinated side chains (e.g., 4-fluorobenzyl) may improve blood-brain barrier penetration due to moderate lipophilicity (logP ~5.8).

Pharmacological Activities

  • GLUT1 Inhibition : Analogs with trifluoromethyl groups (e.g., Compound 6 in ) exhibit potent GLUT1 inhibition, suggesting that electron-withdrawing substituents at position 2 enhance target engagement .
  • Antimicrobial Activity: Compound 35 () demonstrates multi-stage antimicrobial activity, linked to its morpholinopropyl and difluoropyrrolidine side chains, which may disrupt microbial membranes or enzymes .
  • Kinase Modulation: The 4-anilino-quinoline scaffold () is tunable for kinase inhibition, though the target compound’s activity remains unconfirmed .

Biological Activity

6-Bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H19BrFN2O
  • Molecular Weight : 426.32 g/mol
  • IUPAC Name : 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide

The biological activity of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide primarily revolves around its interaction with cellular pathways involved in cancer proliferation. The compound has shown promising results in inhibiting cell growth in various cancer cell lines.

Anticancer Activity

  • Cell Viability Assays : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range, indicating potent activity.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs. This is crucial for halting the progression of cancer.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
COLO205 (Colorectal)0.32Induction of apoptosis, G2/M arrest
H460 (Lung)0.89Inhibition of tubulin polymerization
Hep3B (Liver)0.75Modulation of cyclin/CDK pathways

Source : Research studies have shown that compounds with similar structures to 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide have exhibited these activities, suggesting a potential for this compound as well .

Structure-Activity Relationship (SAR)

The structure of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is critical to its biological activity. Modifications at various positions on the quinoline ring and the phenyl groups can significantly alter its potency and selectivity towards different cancer types.

Table 2: SAR Insights

ModificationEffect on Activity
Bromine substitution at position 6Increases cytotoxicity against solid tumors
Fluorine substitution at para positionEnhances lipophilicity and cellular uptake

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide has favorable absorption and distribution characteristics, with a good bioavailability profile. However, potential drug-drug interactions and mutagenicity need further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, quinoline scaffolds are often constructed using Friedländer or Pfitzinger reactions. A bromo substituent at position 6 may be introduced via electrophilic aromatic substitution or late-stage functionalization. Catalytic systems like N-GQDs/CoFe2O4 nanocomposites (Table 2 in ) can optimize yields in similar quinoline syntheses by enhancing regioselectivity.
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly affect reaction efficiency. LC-MS and 1H^1H-NMR (as in ) are critical for monitoring intermediates and final product purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (see for analogous quinoline structures).
  • Spectroscopy : 1H^1H-/13C^{13}C-NMR to assign aromatic protons and carboxamide signals; IR for carbonyl (C=O) stretching (~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and bromine isotope patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (IC50_{50} determination).
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to assess target affinity. highlights similar quinoline derivatives studied for enzyme interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace bromo with chloro or methoxy) and compare activity. provides a template for analyzing substituent effects in quinoline analogs.
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes with target proteins.
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. What strategies resolve contradictions in biological data across different studies?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-Analysis : Compare datasets from orthogonal assays (e.g., in vitro vs. ex vivo). For example, notes discrepancies in activity reports for similar compounds due to assay sensitivity differences.
  • Proteomic Profiling : Identify off-target effects using affinity pull-down/MS .

Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Formulation Studies : Nanoencapsulation (liposomes, PLGA nanoparticles) to improve bioavailability. discusses triazole-carboxamide analogs optimized via similar strategies .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

  • Methodology :

  • Cryo-EM/XRPD : Resolve compound-target complexes at atomic resolution (see for crystallographic approaches).
  • Kinetic Studies : Stopped-flow spectroscopy to measure binding/unbinding rates.
  • Transcriptomics : RNA-seq to identify downstream gene regulation effects. highlights quinoline derivatives modulating inflammatory pathways via NF-κB inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.